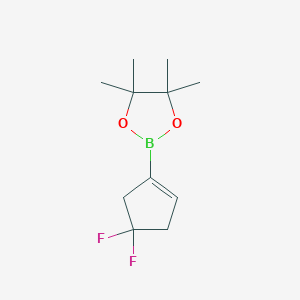
4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic chemistry due to its unique structural features and reactivity. The presence of both fluorine atoms and the boronic ester group makes it a valuable intermediate in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through the reaction of a suitable precursor with difluorocarbene, generated from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate using 1,8-bis(dimethylamino)naphthalene as a catalyst.
Introduction of the boronic ester group: The cyclopentene derivative is then reacted with a boronic ester reagent under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity reagents. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation reactions: The boronic ester can be oxidized to form the corresponding alcohol or other oxygen-containing derivatives.
Common Reagents and Conditions
Suzuki-Miyaura cross-coupling: Typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide in an organic solvent like tetrahydrofuran or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate under mild conditions.
Major Products Formed
Cross-coupling products: Aryl or vinyl-substituted cyclopentene derivatives.
Oxidation products: Alcohols or other oxygenated compounds.
Scientific Research Applications
2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material science: Employed in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Medicinal chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which 2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity . This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its function .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: shares similarities with other boronic esters, such as phenylboronic acid and pinacolborane.
Fluorinated cyclopentene derivatives: Compounds like 4,4-difluorocyclopent-1-en-1-yl acetate and 4,4-difluorocyclopent-1-en-1-yl methyl ether.
Uniqueness
- The combination of the difluorocyclopentene ring and the boronic ester group in 2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides unique reactivity and stability compared to other boronic esters .
- The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry .
Properties
Molecular Formula |
C11H17BF2O2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(4,4-difluorocyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BF2O2/c1-9(2)10(3,4)16-12(15-9)8-5-6-11(13,14)7-8/h5H,6-7H2,1-4H3 |
InChI Key |
HIENYMGMEYFXTE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





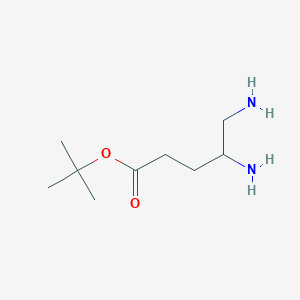
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)
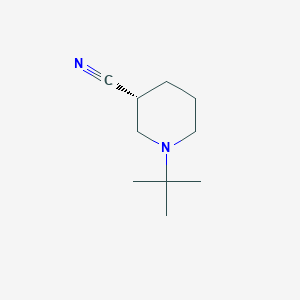
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
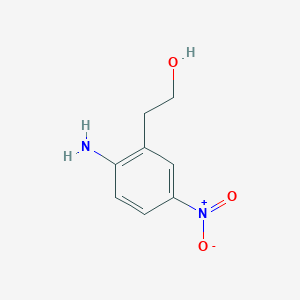
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
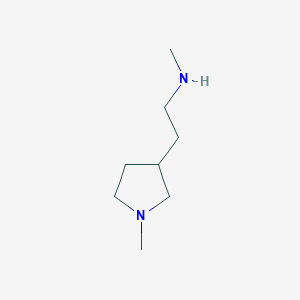
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
![4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12443931.png)
